

BI-7273 Off-Target Activity on CECR2 and FALZ: A Technical Resource

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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activity of **BI-7273** on CECR2 and FALZ (also known as BCL6B).

Frequently Asked Questions (FAQs)

Q1: What is **BI-7273** and what are its primary targets?

BI-7273 is a potent, selective, and cell-permeable dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).^{[1][2][3]} It binds with high affinity to BRD9 and BRD7, making it a valuable tool for studying the roles of these proteins in cellular processes.^{[2][4]} BRD7 and BRD9 are components of the chromatin remodeling SWI/SNF BAF complex.^{[2][4]}

Q2: What is the known off-target activity of **BI-7273** on CECR2 and FALZ?

BI-7273 exhibits some binding activity towards CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and FALZ (also known as BCL6B or ZBTB28). While its affinity for these proteins is lower than for its primary targets, it is important to consider these interactions in experimental design and data interpretation.

Summary of **BI-7273** Binding Affinities

Target	Assay Type	Kd (nM)	IC50 (nM)
Primary Targets			
BRD9	ITC	15	
BRD9	AlphaScreen	19	
BRD7	AlphaScreen	117	
Off-Targets			
CECR2	DiscoverX	88	
CECR2	ITC	187	
FALZ	DiscoverX	850	

Data sourced from [opnMe.com](#) and [MedchemExpress.com](#).^{[1][4]}

Q3: What are the functions of CECR2 and FALZ?

- CECR2 is a regulatory subunit of the ATP-dependent CERF ISWI chromatin remodeling complexes.^[5] These complexes are involved in organizing nucleosome arrays, which facilitates DNA access for processes like transcription, replication, and repair.^[5] CECR2 is particularly noted for its role in neurulation.^[6]
- FALZ (BCL6B) is a transcriptional repressor belonging to the ZBTB protein family.^{[7][8]} It binds to specific DNA sequences to regulate the expression of target genes involved in various biological processes, including tumor suppression, immune modulation, and angiogenesis.^{[7][8]}

Q4: How can I experimentally verify the off-target binding of **BI-7273** in my system?

To confirm whether the observed effects in your experiments are due to off-target binding to CECR2 or FALZ, you can perform several assays:

- Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity (Kd) between **BI-7273** and purified CECR2 or FALZ protein.

- AlphaScreen: A bead-based immunoassay to measure competitive binding between **BI-7273** and a known ligand for CECR2 or FALZ.
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

Q5: What are the potential downstream consequences of **BI-7273** binding to CECR2 or FALZ?

- CECR2: Inhibition of CECR2's bromodomain could potentially disrupt the function of the CERF chromatin remodeling complex, affecting the expression of genes regulated by this complex. Given CECR2's role in neural development, off-target effects might be more pronounced in neuronal cell models.[\[6\]](#)
- FALZ (BCL6B): As a transcriptional repressor, inhibition of FALZ could lead to the de-repression of its target genes. For instance, BCL6B is known to suppress the transcriptional activity of ETV2, a factor involved in endothelial cell differentiation.[\[9\]](#)

Q6: Is there a negative control for **BI-7273**?

Yes, BI-6354 is available as a negative control for in vitro experiments.[\[2\]](#)[\[4\]](#) This compound is structurally related to **BI-7273** but shows significantly weaker potency on BRD9 and BRD7, and no potency on BRD4.[\[2\]](#)[\[4\]](#)

Troubleshooting Guides

Problem: Unexpected Phenotype Observed with **BI-7273** Treatment

- Symptom: Your experimental results are not consistent with the known functions of BRD9/BRD7 inhibition.
- Possible Cause: The observed phenotype may be a result of **BI-7273**'s off-target activity on CECR2 or FALZ.
- Troubleshooting Steps:
 - Review Binding Affinities: Compare the concentration of **BI-7273** used in your experiments with the K_d values for CECR2 and FALZ.

- Gene Knockdown: Use siRNA or shRNA to specifically knock down CECR2 or FALZ. If the phenotype of the knockdown resembles the effect of **BI-7273** treatment, it suggests an off-target effect.
- Use Negative Control: Repeat the experiment using the negative control compound BI-6354. If the phenotype is absent with BI-6354, it further points to an on-target or off-target effect of **BI-7273**.
- Rescue Experiment: If you suspect FALZ inhibition, for example, overexpressing a downstream target that is normally repressed (like ETV2) might rescue the phenotype.^[9]

Problem: Difficulty Confirming **BI-7273** Binding to CECR2/FALZ

- Symptom: You are unable to replicate the reported binding affinities for CECR2 or FALZ in your in-house assay.
- Possible Cause: Suboptimal assay conditions, poor quality of recombinant protein, or an inappropriate assay choice for the specific protein.
- Troubleshooting Steps:
 - Verify Protein Quality: Ensure the purified CECR2 or FALZ protein is correctly folded and active.
 - Optimize Assay Conditions: Adjust buffer components, pH, and temperature for your specific assay. Refer to published protocols for similar bromodomain proteins.
 - Alternative Assays: If one binding assay fails, try an orthogonal method. For example, if ITC is problematic, an AlphaScreen competition assay may yield better results.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding affinity of **BI-7273** to a target protein.

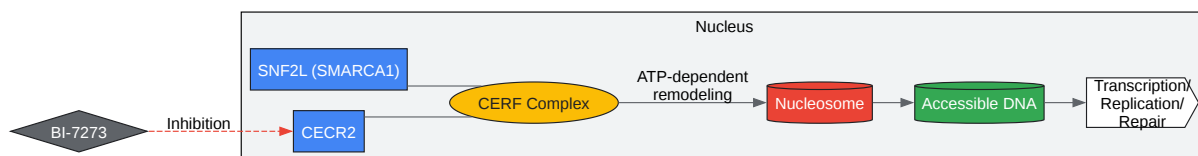
- Objective: To determine the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of binding.
- Materials:
 - Purified CECR2 or FALZ protein (typically 10-50 μM).
 - **BI-7273** compound (typically 100-500 μM).
 - ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
 - Isothermal titration calorimeter.
- Methodology:
 - Prepare the protein and ligand solutions in the same ITC buffer to minimize buffer mismatch effects.
 - Load the protein solution into the sample cell of the calorimeter.
 - Load the **BI-7273** solution into the injection syringe.
 - Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
 - Perform a series of injections of the ligand into the protein solution.
 - Analyze the resulting heat changes to fit a binding model and determine the thermodynamic parameters.

2. AlphaScreen Competition Assay

- Objective: To measure the ability of **BI-7273** to compete with a known biotinylated ligand for binding to the target protein.
- Materials:
 - His-tagged purified CECR2 or FALZ protein.

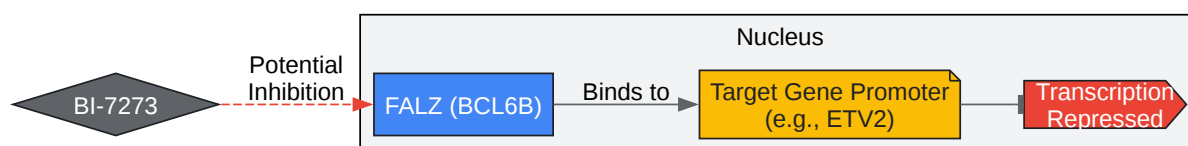
- Biotinylated ligand for the target protein.
- Streptavidin-coated Donor beads.
- Nickel chelate-coated Acceptor beads.
- **BI-7273** compound at various concentrations.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
- Methodology:
 - Add the His-tagged protein, biotinylated ligand, and varying concentrations of **BI-7273** to a microplate.
 - Incubate to allow binding to reach equilibrium.
 - Add the Donor and Acceptor beads.
 - Incubate in the dark.
 - Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates successful competition by **BI-7273**.
 - Plot the signal against the logarithm of the **BI-7273** concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Visualizations



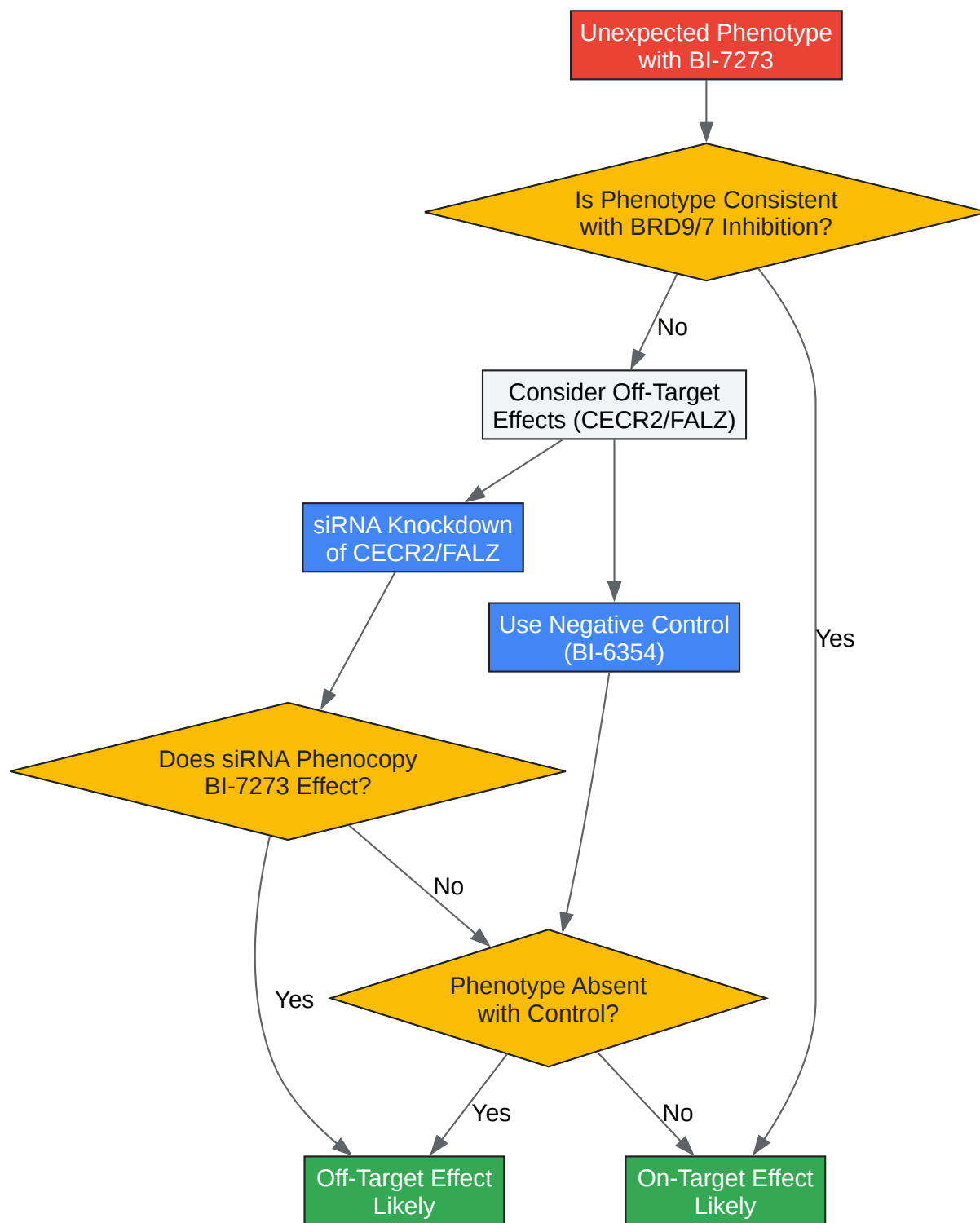
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Caption: Potential inhibition of the CECR2-containing CERF chromatin remodeling complex by **BI-7273**.



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Caption: FALZ (BCL6B) acts as a transcriptional repressor, a function that could be altered by **BI-7273**.



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Caption: A logical workflow for troubleshooting unexpected experimental results with **BI-7273**.

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